1,3-Bis(difluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

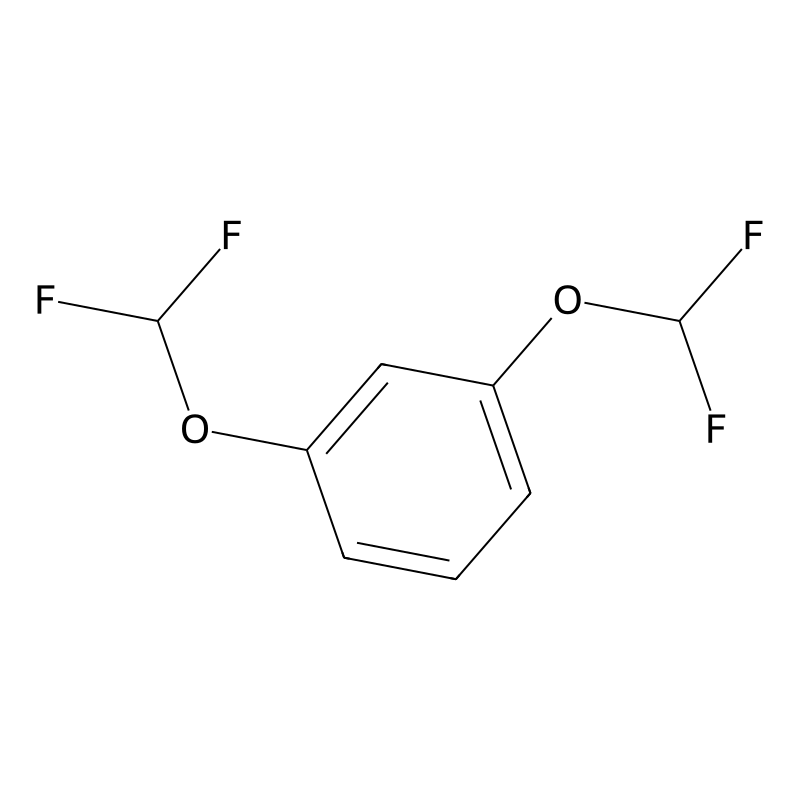

1,3-Bis(difluoromethoxy)benzene, with the chemical formula C₈H₆F₄O₂ and CAS number 22236-12-0, is a fluorinated aromatic compound characterized by the presence of two difluoromethoxy groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties, making it useful in various applications, particularly in materials science and organic synthesis.

There is no documented research on the mechanism of action of 1,3-Bis(difluoromethoxy)benzene in any biological system.

- Potential for mild skin and eye irritation.

- Unknown flammability properties, so handling with caution near heat sources is advisable.

Organic Electronics Applications

1,3-Bis(difluoromethoxy)benzene has been explored as a potential building block for organic electronic materials, particularly for hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). []

The introduction of difluoromethoxy groups on the benzene ring enhances the electron-withdrawing character of the molecule, improving its ability to transport positive charges (holes). Additionally, the presence of fluorine atoms can lower the highest occupied molecular orbital (HOMO) energy level of the material, further facilitating hole injection from the electrode to the organic layer. []

- Electrophilic Substitution Reactions: The difluoromethoxy groups can influence the reactivity of the benzene ring, making it susceptible to electrophilic attack.

- Condensation Reactions: It has been involved in condensation reactions with phenoxide ions, leading to the formation of more complex fluorinated polyethers .

- Nucleophilic Substitution: The presence of fluorine atoms can also facilitate nucleophilic substitution reactions under appropriate conditions.

The synthesis of 1,3-bis(difluoromethoxy)benzene typically involves:

- Fluorination Reactions: Starting from benzene derivatives, fluorination can be achieved using reagents such as difluoromethyl ether or other fluorinating agents.

- Substitution Reactions: The compound can also be synthesized through substitution reactions involving chloro or bromo derivatives of benzene and difluoromethoxy groups.

- Polymerization Techniques: It has been used as a monomer in the synthesis of highly fluorinated polyethers, indicating its versatility in forming larger polymeric structures.

1,3-Bis(difluoromethoxy)benzene has several applications:

- Material Science: Due to its unique properties, it is utilized in the development of advanced materials, particularly those requiring high thermal stability and chemical resistance.

- Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated compounds and polymers.

- Proteomics Research: This compound is also noted for its utility in proteomics applications .

Several compounds share structural similarities with 1,3-bis(difluoromethoxy)benzene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | Contains trifluoromethyl groups; higher electronegativity. |

| 1,2-Difluorobenzene | C₆H₄F₂ | Difluoro substitution at ortho positions; different reactivity patterns. |

| 1,4-Bis(difluoromethoxy)benzene | C₈H₆F₄O₂ | Similar structure but with para substitution; affects physical properties. |

Uniqueness of 1,3-Bis(difluoromethoxy)benzene

The unique arrangement of difluoromethoxy groups at the meta positions on the benzene ring distinguishes 1,3-bis(difluoromethoxy)benzene from its analogs. This configuration can lead to different electronic properties and reactivity compared to other similarly structured compounds like 1,4-bis(difluoromethoxy)benzene or 1,3-bis(trifluoromethyl)benzene.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant